N'-[[1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]-N-methylpropanediamide
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Overview
Description
N’-[[1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]-N-methylpropanediamide is a complex organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[[1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]-N-methylpropanediamide typically involves multiple steps, starting with the preparation of the cyclopropyl phenyl intermediate. This intermediate can be synthesized through a cyclopropanation reaction, where a suitable phenyl derivative undergoes a reaction with a cyclopropylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N’-[[1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]-N-methylpropanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted amides .
Scientific Research Applications
N’-[[1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]-N-methylpropanediamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of N’-[[1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]-N-methylpropanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic processes, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
- N’-[[1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]-N-ethylpropanediamide
- N’-[[1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]-N-methylbutanediamide
Uniqueness
N’-[[1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]-N-methylpropanediamide is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups. These features confer distinct chemical and physical properties, such as enhanced stability and reactivity, compared to similar compounds .
Properties
IUPAC Name |
N'-[[1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]-N-methylpropanediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClF3N2O2/c1-20-12(22)7-13(23)21-8-14(4-5-14)10-6-9(15(17,18)19)2-3-11(10)16/h2-3,6H,4-5,7-8H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFRAFFOQDDDLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(=O)NCC1(CC1)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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